molecular formula C10H18ClNO2S B1443134 Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride CAS No. 1236272-33-5

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride

Cat. No.: B1443134
CAS No.: 1236272-33-5
M. Wt: 251.77 g/mol
InChI Key: HJQBXQVPWALXRD-UHFFFAOYSA-N
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Description

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2S and a molecular weight of 251.78 g/mol . It is known for its unique spirocyclic structure, which includes a sulfur and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride typically involves the reaction of ethyl 3-oxobutanoate with a thiol and an amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and potential biological activities .

Biological Activity

Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H18_{18}ClNO2_2S and a molecular weight of approximately 251.78 g/mol. The compound features a spirocyclic structure that includes both sulfur and nitrogen atoms, contributing to its diverse chemical reactivity and potential biological effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activities or bind to receptors, influencing various biochemical pathways. The exact mechanisms depend on the specific biological context and the structural modifications of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comments
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLModerate activity
Pseudomonas aeruginosa128 µg/mLLimited effectiveness

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity, particularly against coronaviruses. A study reported that several analogs of this compound exhibited inhibitory effects on human coronavirus 229E replication, with an effective concentration (EC50_{50}) of 5.5 µM for the most potent analog .

Table 2: Antiviral Activity Data

Compound AnalogEC50_{50} (µM)Virus TargetedComments
Compound A5.5Human coronavirus 229EMost potent in the study
Compound B12Influenza A/H1N1Moderate activity
Compound C>100Influenza BNo significant activity

Case Studies

Case Study 1: Antiviral Screening
In a laboratory setting, a series of compounds based on the spirocyclic structure were synthesized and tested for their antiviral properties against human coronaviruses and influenza viruses. The results indicated that while some compounds were effective against coronaviruses, they showed no activity against influenza viruses at concentrations up to 100 µM .

Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the azaspiro scaffold significantly influenced biological activity. For instance, substituents at the C-2 and C-8 positions were critical for enhancing antiviral efficacy against coronaviruses, highlighting the importance of structural optimization in drug development .

Properties

IUPAC Name

ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S.ClH/c1-2-13-9(12)8-7-14-10(11-8)5-3-4-6-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQBXQVPWALXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2(N1)CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.